molecular formula C28H39NO18 B12084274 N-Acetyllactosamine heptaacetate 98

N-Acetyllactosamine heptaacetate 98

Cat. No.: B12084274
M. Wt: 677.6 g/mol
InChI Key: XKTWMUHXXMTTHP-UHFFFAOYSA-N
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Description

Contextual Significance in Complex Carbohydrate Chemistry

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit composed of galactose and N-acetylglucosamine. ontosight.ai It is a key structural component of many complex carbohydrates, including the glycan chains of glycoproteins and glycolipids on cell surfaces. nih.gov These complex structures, known as glycoconjugates, are vital for a multitude of biological processes, including cell-cell recognition, immune responses, and signal transduction. ontosight.ai

The study and synthesis of complex carbohydrates are inherently challenging due to the multiple hydroxyl (-OH) groups present on the sugar rings. These groups are all chemically reactive, making it difficult to perform a chemical modification at one specific position without affecting the others. To overcome this, chemists use "protecting groups" to temporarily block the reactivity of certain hydroxyl groups, while leaving others free for reaction.

This is where N-Acetyllactosamine heptaacetate becomes critically important. It is the peracetylated form of N-Acetyllactosamine, meaning that all seven of its free hydroxyl groups have been converted to acetate (B1210297) esters. This modification renders the hydroxyl groups chemically inert, allowing for precise, regioselective chemical manipulations that are otherwise impossible with the unprotected LacNAc. It is a class of biochemical reagents specifically utilized in glycobiology research. medchemexpress.com

Table 1: Physicochemical Properties of N-Acetyllactosamine Heptaacetate

PropertyValue
Systematic Name 2-(Acetylamino)-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-glucopyranose 1,3,6-triacetate
Molecular Formula C₂₈H₃₉NO₁₈
Molecular Weight 677.61 g/mol
Appearance Solid

Data sourced from Biosynth and PubChem. biosynth.comnih.gov

Role as a Precursor in Glycoconjugate Research

The primary role of N-Acetyllactosamine heptaacetate in research is that of a versatile chemical precursor or building block for the synthesis of more complex oligosaccharides and glycoconjugates. medchemexpress.com The seven acetate groups serve as protecting groups, which can be selectively removed under specific chemical conditions to reveal a reactive hydroxyl group at a desired position.

This strategy of protection and selective deprotection allows for the controlled, stepwise addition of other sugar units or molecules to the LacNAc core. For instance, a researcher might selectively remove the acetate group at the 3-position of the galactose unit to then enzymatically or chemically add a sialic acid residue, a modification crucial for many biological recognition events. This chemoenzymatic approach, which combines chemical synthesis with the use of specific enzymes like glycosyltransferases, is a powerful tool in modern glycoscience. nih.gov

The use of such protected precursors is fundamental to creating synthetic glycans with precisely defined structures. These synthetic glycans are invaluable research tools for:

Studying Glycan-Binding Proteins: To understand the specific interactions between carbohydrates and proteins like lectins, which are crucial in health and disease.

Developing Glycan-Based Diagnostics and Therapeutics: The creation of synthetic antigens for vaccine development or inhibitors of carbohydrate-mediated pathological processes.

Assembling Glycan Microarrays: These are powerful platforms where hundreds of different, well-defined glycans are immobilized on a surface and probed with proteins or cells to rapidly screen for binding events. nih.gov

Historical Developments in N-Acetyllactosamine Chemistry for Research Applications

The field of complex carbohydrate chemistry has evolved significantly over the past century. Early research was often limited by the difficulty of isolating pure oligosaccharides from natural sources and the immense challenge of their chemical synthesis. A major breakthrough was the development of protecting group strategies, which transformed the field from an observational science to a synthetic one.

Acetylation, the process by which N-Acetyllactosamine is converted to its heptaacetate form, is one of the oldest and most fundamental protecting group strategies in carbohydrate chemistry. researchgate.net The ability to protect all hydroxyl groups through peracetylation, and then selectively deprotect them, was a pivotal advancement. This allowed chemists to control the reactivity of these complex molecules and build larger oligosaccharides one sugar at a time in a predictable manner.

The synthesis of N-Acetyllactosamine derivatives has been approached through various routes, including complex multi-step chemical syntheses and, more recently, enzymatic and chemoenzymatic methods. sci-hub.senih.gov For example, early chemical syntheses, such as those developed by Lemieux and colleagues, involved multiple stages and the use of various protecting groups to achieve the desired product. sci-hub.se Modern enzymatic approaches often utilize glycosyltransferases, which are highly specific enzymes that form glycosidic bonds, sometimes in conjunction with chemically modified and protected substrates like N-Acetyllactosamine heptaacetate. nih.gov These advancements have made it possible to generate a wide array of complex glycans for research that were previously inaccessible.

Properties

Molecular Formula

C28H39NO18

Molecular Weight

677.6 g/mol

IUPAC Name

[5-acetamido-4,6-diacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C28H39NO18/c1-11(30)29-21-24(41-15(5)34)22(19(9-38-12(2)31)45-27(21)44-18(8)37)47-28-26(43-17(7)36)25(42-16(6)35)23(40-14(4)33)20(46-28)10-39-13(3)32/h19-28H,9-10H2,1-8H3,(H,29,30)

InChI Key

XKTWMUHXXMTTHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for N Acetyllactosamine Heptaacetate

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods leverage the high selectivity and efficiency of enzymes for specific bond formations, combined with the versatility of chemical synthesis for creating precursor molecules and performing final modifications. This integrated approach often leads to higher yields and purity compared to purely chemical or biological routes. nih.gov

Multi-Enzyme Cascade Reactions for N-Acetyllactosamine Heptaacetate Production

One-pot multi-enzyme (OPME) cascade reactions represent a highly efficient strategy for synthesizing the N-Acetyllactosamine (LacNAc) core. nih.gov These systems combine several enzymatic transformations in a single reaction vessel, which minimizes downstream processing, reduces waste, and can drive unfavorable reactions to completion. rug.nlresearchgate.net A common cascade for LacNAc synthesis starts from simple, inexpensive precursors and involves the in-situ generation of required nucleotide sugar donors like uridine (B1682114) 5'-diphosphate-galactose (UDP-Gal). researchgate.net

For instance, a cost-effective pathway for LacNAc synthesis has been developed that involves the regeneration of adenosine (B11128) triphosphate (ATP) and uridine 5'-triphosphate (UTP). nih.gov By optimizing reaction conditions, a yield of over 90% was achieved using a sequential OPME method with crude enzymes at a 100 mM substrate scale, demonstrating the potential for industrial-scale production. nih.gov Another enzymatic procedure starts from glucose 6-phosphate, N-acetylglucosamine, and phosphoenolpyruvate, utilizing a series of enzymes including phosphoglucomutase, UDP-glucose pyrophosphorylase, and UDP-galactose epimerase to generate UDP-galactose in situ. researchgate.net The final step is the transfer of galactose from UDP-Gal to N-acetylglucosamine (GlcNAc), catalyzed by a β-1,4-galactosyltransferase. The resulting LacNAc can then be chemically acetylated using a reagent like acetic anhydride (B1165640) in pyridine (B92270) to yield N-Acetyllactosamine heptaacetate.

Table 1: Key Enzymes in a Multi-Enzyme Cascade for LacNAc Synthesis

EnzymeRolePrecursor(s)Product
PhosphoglucomutaseIsomerizationGlucose 6-phosphateGlucose 1-phosphate
UDP-glucose pyrophosphorylaseUDP-Glc formationUTP, Glucose 1-phosphateUDP-glucose
UDP-galactose 4'-epimeraseEpimerizationUDP-glucoseUDP-galactose
β-1,4-GalactosyltransferaseGlycosylationUDP-galactose, GlcNAcN-Acetyllactosamine
PyrophosphataseDrive reactionPyrophosphate2 Phosphate

Regioselective Enzymatic Transformations in N-Acetyllactosamine Heptaacetate Synthesis

A significant challenge in carbohydrate synthesis is achieving regioselectivity—the formation of a glycosidic bond at a specific hydroxyl group on the acceptor molecule. Enzymes, particularly glycosyltransferases, are unparalleled in their ability to catalyze these reactions with high precision. In the synthesis of LacNAc, the goal is the formation of a β(1→4) linkage between galactose and GlcNAc.

The use of β-galactosidases in a transglycosylation reaction is a common approach. By carefully selecting the enzyme and reaction conditions, the formation of the desired β(1→4) linkage can be favored over the undesired β(1→6) isomer. For example, β-galactosidase from Bacillus circulans has been used for the regioselective synthesis of N-acetyllactosamine from lactose (B1674315) (donor) and GlcNAc (acceptor), resulting in a high yield of the desired product with very low contamination from the β(1→6) isomer. nih.gov Similarly, β-galactosidase from Bifidobacterium bifidum has also been shown to produce the β(1→4)-linked disaccharide as the major product. nih.govresearchgate.net

Conversely, enzymatic reactions can also be used for regioselective deacetylation. While the target is heptaacetate, studies on the deacetylation of octa-O-acetylsucrose using various lipases and proteases demonstrate that enzymes can selectively remove acetyl groups from specific positions, highlighting their utility in modifying protected saccharides. nih.gov This principle can be applied in reverse, using enzymatic acetylation, or by combining chemical acetylation with enzymatic transformations on partially protected intermediates. For example, a chemo-enzymatic synthesis of a C-9 acetylated sialoside involved the regioselective chemical acetylation of sialic acid, followed by enzymatic conversion to its CMP-sugar donor and subsequent enzymatic glycosylation. nih.gov

Chemoenzymatic Modular Assembly Strategies

Chemoenzymatic Modular Assembly (CEMA) is a powerful strategy that combines the strengths of chemical synthesis and enzymatic catalysis to construct complex glycans in a systematic and efficient manner. nih.govresearchgate.net This approach involves the chemical synthesis of core glycan structures or building blocks, which are often selectively protected. These modules are then enzymatically diversified with high regio- and stereoselectivity using a toolkit of well-characterized glycosyltransferases. nih.govnih.gov

The CEMA strategy for structures containing the LacNAc moiety typically involves:

Chemical Synthesis of Core Acceptors: A core structure, such as a selectively protected monosaccharide or disaccharide, is synthesized chemically. This allows for the production of diverse starting scaffolds. nih.govresearchgate.net

Enzymatic Elongation: The chemically synthesized acceptors are then used in enzymatic reactions. For instance, a β-1,4-galactosyltransferase like NmLgtB can be used to transfer galactose from UDP-Gal to a GlcNAc-containing acceptor, forming the LacNAc unit with precise control of the β(1→4) linkage. researchgate.net

Iterative Glycosylation: This process can be repeated with other enzyme modules to build more complex oligosaccharides. nih.govresearchgate.net

Once the desired oligosaccharide backbone containing LacNAc is assembled, a final chemical peracetylation step is performed to yield the heptaacetate derivative. This modular approach has been successfully used to generate a large library of structurally diverse O-GalNAc glycans, demonstrating its robustness and efficiency. nih.govnih.gov

Optimization of Enzymatic Reaction Parameters for Yield and Selectivity

To maximize the efficiency of enzymatic synthesis for industrial applications, careful optimization of various reaction parameters is crucial. nih.govresearchgate.net The yield and selectivity of the glycosylation reaction to form LacNAc are influenced by several factors. dtu.dk

Key parameters for optimization include:

Enzyme Selection and Engineering: Different enzymes exhibit different substrate specificities, stability, and optimal reaction conditions. For example, β-galactosidases from different microbial sources can produce varying ratios of β(1→4) and β(1→6) linkages. nih.gov Enzyme engineering can further improve catalyst performance.

Substrate Concentration and Ratio: The concentrations of the donor (e.g., lactose or UDP-Gal) and acceptor (GlcNAc) substrates, as well as their molar ratio, significantly affect the reaction equilibrium and can minimize substrate inhibition. nih.gov

Reaction Conditions (pH, Temperature): Enzymes have optimal pH and temperature ranges for activity and stability. For the synthesis of (R)-acetoin and ethylene (B1197577) glycol using a seven-enzyme cascade, yields were found to be highly sensitive to the pH and buffer composition. mdpi.com

Co-solvents and Water Activity: Adding organic co-solvents can enhance the solubility of substrates and shift the reaction equilibrium from hydrolysis towards synthesis, thereby increasing the yield of the desired transglycosylation product. nih.govresearchgate.net

Table 2: Influence of Reaction Parameters on Enzymatic LacNAc Synthesis

ParameterEffect on Yield and SelectivityReference
Enzyme Source Choice of β-galactosidase (e.g., from B. circulans vs. P. multicolor) determines regioselectivity (β1-4 vs. β1-6 linkage). nih.govnih.gov
Acceptor/Donor Ratio Optimizing the ratio can improve product yield and minimize side reactions. nih.gov
Temperature Affects enzyme activity and stability; lower temperatures (e.g., 15°C) can improve regioselectivity. nih.govnih.gov
pH Each enzyme has an optimal pH for activity; deviations can lead to lower yields. mdpi.com
Organic Co-solvent Addition of solvents like acetone (B3395972) can enhance transglycosylation yield over hydrolysis. nih.gov

Chemical Synthesis Routes to N-Acetyllactosamine Heptaacetate

While enzymatic methods offer high selectivity, purely chemical synthesis provides a powerful alternative for producing N-Acetyllactosamine and its derivatives. Chemical routes offer access to a wide range of analogs and are not limited by enzyme availability or stability. However, they typically require multiple protection and deprotection steps to differentiate the various hydroxyl groups, which can make the process lengthy and complex. nih.gov

De Novo Synthesis Strategies from Simpler Saccharides

De novo chemical synthesis of N-Acetyllactosamine heptaacetate generally starts from more readily available monosaccharides or disaccharides, such as lactal (a glycal derivative of lactose) or lactulose.

One established method involves the use of lactal as a starting material. In a thermal inverse-type hetero-Diels-Alder reaction, O-silyl-protected lactal can be converted into a dihydrooxadiazine derivative in high yield. nih.gov Through a series of subsequent steps including glycoside formation, deprotection of the nitrogen functionality, and N-acetylation, the LacNAc backbone is constructed. A final O-acetylation step then furnishes the fully acetylated product. For example, a multi-step synthesis from lactal yielded methyl O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-(1-->4)-2-acetamido-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside, a heptaacetylated derivative of LacNAc. nih.gov

Another approach begins with lactulose. This route involves the formation of N-benzyl lactosamine, which is subsequently hydrogenolyzed. The resulting D-lactosamine hydrochloride is then N-acetylated with acetic anhydride. To obtain the final heptaacetate product, a peracetylation step is performed, followed by chromatographic purification, achieving a total yield of 48% on a 25-gram scale. sci-hub.se These chemical methods, while often requiring more steps than chemo-enzymatic routes, are well-established and provide reliable access to N-Acetyllactosamine heptaacetate.

Optimized Protection and Deprotection Strategies for Acetylated Derivatives

The strategic use of protecting groups is fundamental in carbohydrate synthesis to mask reactive functional groups and direct reactions to specific sites. In the context of N-acetyllactosamine heptaacetate, the hydroxyl and amino groups are typically protected as acetyl esters and an N-acetamide, respectively.

Regioselective Acetylation Protocols

Regioselective acylation allows for the selective protection of specific hydroxyl groups within a monosaccharide, a critical step in the multi-step synthesis of complex oligosaccharides. One common method involves the use of dibutyltin (B87310) oxide, which can activate a particular hydroxyl group for subsequent acylation. researchgate.net For instance, the reaction of a diol with dibutyltin oxide forms a stannylene acetal (B89532), which can then be regioselectively acylated. This approach has been successfully applied to various sugar derivatives, enabling the isolation of specific acylated products in high yields. researchgate.net

Enzymatic catalysis offers a green alternative for regioselective acylation. Chitin (B13524) deacetylases (CDAs) are enzymes that can catalyze the N-acetylation of glucosamine (B1671600) oligomers with high chemo- and regioselectivity. bohrium.comresearchgate.net These enzymes have also demonstrated the ability to perform the reverse reaction, N-acetylation, on polyglucosamine, yielding partially acetylated products with non-random patterns of acetylation. bohrium.com The substrate promiscuity of some CDAs allows for the use of various small carboxylic acids as acyl donors. bohrium.com

MethodReagentsKey Features
Dibutyltin Oxide MethodDibutyltin oxide, acylating agent (e.g., stearoyl chloride)Forms a stannylene acetal intermediate, leading to high regioselectivity. researchgate.net
Enzymatic AcylationChitin Deacetylase (CDA), acyl donorHigh chemo- and regioselectivity under mild, environmentally friendly conditions. bohrium.comresearchgate.net
Selective Deacetylation Techniques for Functionalization

While peracetylation is a common strategy for protecting all hydroxyl groups, subsequent functionalization often requires the selective removal of one or more acetyl groups. A significant challenge is the selective N-deacetylation of the acetamido group in the presence of multiple O-acetyl esters. Traditional methods for N-deacetylation often require harsh conditions that can compromise other functional groups. d-nb.info

Recent advancements have led to milder and more chemoselective methods. One such protocol involves the activation of the N-acetyl group with triflic anhydride (Tf₂O) and a non-nucleophilic base, followed by cleavage of the resulting intermediate. d-nb.inforesearchgate.net This one-pot procedure allows for the N-deacetylation and subsequent functionalization of the amino group without affecting the O-acetyl esters. d-nb.inforesearchgate.net This method has been successfully applied to peracetylated N-acetyllactosamine, enabling the introduction of various functionalities at the amino group. d-nb.inforesearchgate.net

Enzymatic deacetylation provides another mild and selective approach. Chitin deacetylases can be employed for the specific deacetylation of N-acetylglucosamine residues. nih.gov The mode of action of these enzymes can be highly specific, leading to the formation of partially deacetylated oligosaccharides with defined patterns. nih.gov

TechniqueReagents/EnzymeKey Features
Chemical N-DeacetylationTriflic anhydride (Tf₂O), 2-fluoropyridine, 1,2-propanediolMild, one-pot procedure that is chemoselective for the N-acetyl group over O-acetyl esters. d-nb.inforesearchgate.net
Enzymatic DeacetylationChitin Deacetylase (e.g., ScCDA2)Highly specific deacetylation patterns under biological conditions. nih.gov

Stereoselective Glycosylation Methods in N-Acetyllactosamine Heptaacetate Synthesis

The formation of the glycosidic bond between two monosaccharides is a pivotal step in oligosaccharide synthesis. Achieving high stereoselectivity, particularly the desired β-linkage in N-acetyllactosamine, is a significant challenge due to the participating nature of the N-acetyl group at the C-2 position. d-nb.inforesearchgate.net

Anomeric Stereocontrol Mechanisms

The N-acetyl group at the C-2 position of a glucosamine donor can participate in the glycosylation reaction, leading to the formation of a stable oxazoline (B21484) intermediate. d-nb.inforesearchgate.net This neighboring group participation generally favors the formation of the 1,2-trans-glycosidic linkage, which corresponds to the β-anomer in the case of glucosamine. However, the stability of the oxazoline can also hinder the reaction progress. researchgate.netmdpi.com

To overcome this, various strategies have been developed. The use of non-participating protecting groups on the nitrogen, such as 2,2,2-trichloroethoxycarbonyl (Troc) or fluorenylmethyloxycarbonyl (Fmoc), can prevent oxazoline formation and allow for more direct control over the anomeric outcome. d-nb.info Alternatively, activating the N-acetylated donor under conditions that promote the desired stereochemistry is a common approach. This often involves the use of specific promoters and careful control of reaction parameters.

Donor and Acceptor Reactivity in N-Acetyllactosamine Heptaacetate Glycosylations

The reactivity of both the glycosyl donor (the activated sugar providing the anomeric carbon) and the glycosyl acceptor (the sugar to which the donor is attached) is crucial for a successful glycosylation. In the synthesis of N-acetyllactosamine, a derivative of N-acetylglucosamine typically serves as the donor, and a galactose derivative acts as the acceptor. d-nb.infomdpi.com

The choice of activating system (promoter) is critical. Lewis acids, such as ytterbium(III) triflate (Yb(OTf)₃) and iron(III) triflate (Fe(OTf)₃), have been shown to be effective promoters for the glycosylation of N-acetylglucosamine donors. researchgate.net These catalysts can activate glycosyl oxazolines, which are precursors to the desired glycosides. researchgate.net Microwave-assisted conditions have also been employed to enhance reaction rates and yields. researchgate.net

The protecting groups on both the donor and acceptor also influence their reactivity. For instance, a 4-O-tert-butyldimethylsilyl (TBDMS) protecting group on an N-acetylglucosamine donor has been found to enhance its reactivity, enabling direct and β-selective glycosylation under mild conditions. mdpi.com

PromoterDonor TypeKey Features
Ytterbium(III) triflate (Yb(OTf)₃)Glycosyl oxazolineMild and efficient for preparing β-glycosides of N-acetylglucosamine. researchgate.net
Iron(III) triflate (Fe(OTf)₃)Peracetylated β-D-N-acetylglucosamineCatalytic amounts promote high yields of β-linked disaccharides under microwave conditions. researchgate.net
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)N-acetylglucosamine donor with 4-O-TBDMS groupDirect, β-selective glycosylation under mild conditions. mdpi.com

Green Chemistry Considerations in Chemical Synthesis of N-Acetyllactosamine Heptaacetate

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of N-acetyllactosamine heptaacetate, there is a growing emphasis on developing more sustainable methods.

A key area of focus is the use of enzymatic and biocatalytic methods. As mentioned earlier, enzymes like β-galactosidase from Bacillus circulans can be used for the regioselective transglycosylation to produce N-acetyllactosamine, offering a high-yield, environmentally benign alternative to purely chemical routes. nih.gov This enzymatic approach significantly reduces the need for protecting groups and hazardous reagents.

Furthermore, the development of catalytic rather than stoichiometric processes is a core principle of green chemistry. The use of catalytic amounts of Lewis acids like Fe(OTf)₃ for glycosylation reactions minimizes waste generation compared to methods requiring stoichiometric promoters. researchgate.net The exploration of water or other environmentally friendly solvents in synthetic steps, where feasible, also contributes to a greener process. While challenges remain in developing fully green syntheses for complex molecules like N-acetyllactosamine heptaacetate, the integration of biocatalysis and catalytic methods represents a significant step forward.

One-Pot Glycosylation Strategies Utilizing N-Acetyllactosamine Heptaacetate

A key approach involves the use of thioglycoside building blocks with varying reactivity. This allows for a programmable, one-pot synthesis of N-acetyllactosamine oligomers. In such a strategy, a more reactive thioglycoside donor is activated first, reacting with a less reactive acceptor. The resulting product can then act as an acceptor for a subsequent, more reactive donor in the same pot. This method allows for the controlled assembly of larger oligosaccharides with minimal protecting group manipulations. For instance, an octasaccharide has been synthesized in a remarkably short time using this strategy researchgate.net.

Another strategy involves the use of glycosyl ortho-(1-phenylvinyl)benzoates (PVB) as glycosyl donors. This method is advantageous as it avoids the transfer of the aglycon group and prevents interference from the departing species in subsequent reaction steps dtu.dknih.gov. This approach has been successfully applied to the synthesis of complex glycans and nucleosides, demonstrating its versatility. The use of N-Acetyllactosamine heptaacetate-derived PVB donors would enable its incorporation into complex structures in a highly controlled, one-pot fashion.

The development of bimodal glycosyl donors, which can form either α- or β-anomers depending on the reaction conditions, also presents a powerful tool for one-pot synthesis nih.gov. By preparing an N-Acetyllactosamine heptaacetate-derived bimodal donor, chemists can significantly streamline the synthesis of complex glycans that contain both linkage types.

Table 1: Comparison of One-Pot Glycosylation Strategies

Strategy Key Feature Advantage
Reactivity-Based Thioglycosides Differential reactivity of donors and acceptors Programmable synthesis of oligomers with minimal purification researchgate.net
Glycosyl ortho-(1-phenylvinyl)benzoates No aglycon transfer or interference from leaving groups High efficiency and broad scope for glycan and nucleoside synthesis dtu.dknih.gov
Bimodal Glycosyl Donors A single donor can form both α- and β-anomers Streamlined synthesis of complex glycans with varied linkages nih.gov

Large-Scale Synthesis Considerations for Research Materials

The availability of gram-to-kilogram quantities of N-Acetyllactosamine and its derivatives is crucial for extensive biological research and preclinical studies. Both chemical and enzymatic routes are being explored for large-scale production, each with its own set of advantages and challenges.

The chemical synthesis of oligosaccharides is often a lengthy and complex process. However, for the production of acetylated building blocks like N-Acetyllactosamine heptaacetate, scalable chemical methods have been developed. The acetylation of sugars is a common industrial process used to protect hydroxyl groups and facilitate purification tandfonline.com.

A notable example of large-scale chemical synthesis involved a project that prepared kilogram quantities of N-acetyl-lactosamine omicronbio.com. This demonstrates the feasibility of producing the core disaccharide on a large scale. The subsequent peracetylation to yield the heptaacetate form can be achieved using methods suitable for large-scale production. For instance, a solvent-free method using a stoichiometric amount of acetic anhydride in the presence of LiClO₄ has been reported for the large-scale synthesis of per-O-acetylated mono- and disaccharides tandfonline.com. This method is advantageous due to the simple work-up procedure, often involving only neutralization and filtration tandfonline.com.

The resulting peracetylated sugars can be directly converted into other synthetically valuable building blocks, such as glycosyl bromides and thioglycosides, in a one-pot sequence tandfonline.com. This streamlined approach is highly beneficial for industrial-scale production, as it minimizes handling and purification steps.

Enzymatic synthesis offers a "greener" and often more regioselective alternative to chemical synthesis for producing N-acetyllactosamine. The major route for large-scale biochemical production of LacNAc is through enzymatic methods, particularly using β-galactosidases dtu.dksci-hub.se.

Techno-economic analyses of large-scale enzymatic production have been conducted to evaluate different process configurations. These studies have compared various thermostable β-galactosidases, such as those from Bacillus circulans (BgaD-D), Thermus thermophilus HB27, and Pyrococcus furiosus (CelB) dtu.dk. While enzymes with higher thermal stability, like CelB, can be advantageous, they may result in lower yields and higher capital investment dtu.dk.

Table 2: Comparison of Industrial-Scale N-Acetyllactosamine Production Methodologies

Methodology Key Enzymes/Reagents Purification Methods Key Findings/Advantages
Chemical Synthesis Acetic anhydride, LiClO₄ tandfonline.com Neutralization, Filtration tandfonline.com Scalable for kilogram quantities of acetylated building blocks omicronbio.com
Enzymatic Synthesis (BgaD-D) β-galactosidase from Bacillus circulans dtu.dk Selective crystallization dtu.dkdtu.dk Most cost-effective enzymatic route, potential for low product price dtu.dkdtu.dk
Enzymatic Synthesis (CelB) β-galactosidase from Pyrococcus furiosus dtu.dk Various chromatographic methods dtu.dk Higher thermal stability but lower yield and higher capital cost dtu.dk
One-Pot Multienzyme (OPME) Multiple crude enzymes with NTP regeneration nih.govatlas.jp Not specified High yield (>90%) and cost-effective at a 5 L scale nih.govatlas.jp

Advanced Structural Characterization and Analytical Methodologies in N Acetyllactosamine Heptaacetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of N-Acetyllactosamine heptaacetate. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals and provides insights into the molecule's spatial arrangement.

High-Resolution 1H and 13C NMR Analysis for Acetylated Forms

Interactive Data Table: Representative NMR Data for N-Acetyllactosamine (Aqueous Solution)

Nucleus Chemical Shift (ppm) Intensity Frequency Solvent pH
1H5.2012.79600 MHzWater7.00
1H4.4712.24600 MHzWater7.00
1H2.04100.00600 MHzWater7.00
13C105.570.50600 MHzWater7.00
13C93.280.39600 MHzWater7.00
13C24.561.00600 MHzWater7.00

Note: This data is for the parent N-Acetyllactosamine and serves as a reference. The chemical shifts for N-Acetyllactosamine heptaacetate would be different due to the presence of seven acetyl groups. nih.gov

2D NMR Techniques (COSY, TOCSY, HSQC, HMBC) for Complete Assignment

To unravel the complex and often overlapping signals in the 1D NMR spectra of N-Acetyllactosamine heptaacetate, a suite of two-dimensional (2D) NMR experiments is employed. These techniques provide correlation information between different nuclei, enabling a complete and unambiguous assignment of the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing the proton-proton connectivity within each sugar ring of the N-Acetyllactosamine heptaacetate molecule.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons, revealing entire spin systems of coupled protons within a monosaccharide unit. princeton.edu This is particularly useful for identifying all the protons belonging to the glucose and galactose residues.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to their attached carbons. sdsu.edu This provides a direct link between the 1H and 13C spectra, greatly simplifying the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for identifying the glycosidic linkage between the galactose and glucose units and for assigning the positions of the acetyl groups by showing correlations between the acetyl carbonyl carbons and the protons on the sugar rings.

The combined application of these 2D NMR techniques allows for a step-by-step assembly of the molecular structure of N-Acetyllactosamine heptaacetate, confirming the identity and connectivity of each atom. science.govresearchgate.net

Mass Spectrometry (MS) for Molecular Identity and Linkage Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of N-Acetyllactosamine heptaacetate and for obtaining structural information through fragmentation analysis.

MALDI-TOF MS for Molecular Weight Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for determining the molecular weight of intact glycans like N-Acetyllactosamine heptaacetate. researchgate.net In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. The time it takes for the resulting ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for a precise determination of the molecular weight. For N-Acetyllactosamine heptaacetate (C28H39NO18), the expected monoisotopic mass is approximately 677.22 g/mol . medchemexpress.comusbio.net MALDI-TOF MS would be expected to show a prominent ion corresponding to the sodium or potassium adduct of the molecule ([M+Na]+ or [M+K]+).

ESI-MS for Fragmentation and Structural Confirmation

Electrospray Ionization (ESI) mass spectrometry is another soft ionization technique that is frequently coupled with tandem mass spectrometry (MS/MS) to elicit detailed structural information. mdpi.com ESI generates multiply charged ions from a solution, which can then be isolated and fragmented. The fragmentation patterns of protonated or sodiated N-Acetyllactosamine heptaacetate ions provide a wealth of structural information. researchgate.net The fragmentation of the glycosidic bond is a key process, yielding ions that correspond to the individual monosaccharide units. The masses of these fragment ions can confirm the identity of the sugar residues. Further fragmentation within the sugar rings can provide information about the positions of the acetyl groups. For instance, the loss of acetic acid (60 Da) or ketene (B1206846) (42 Da) from the fragment ions is indicative of the presence and location of acetate (B1210297) esters. The fragmentation pathways of related N-acetylated hexosamines have been studied in detail, revealing characteristic losses of water, acetic acid, and other neutral molecules, which can be used to differentiate between isomers. nih.govresearchgate.net

Interactive Data Table: Common Fragment Ions in Hexosamine MS/MS

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Interpretation
[M+H]+204-B-ion of N-acetylhexosamine
20418618 (H2O)Dehydration
18616818 (H2O)Second dehydration
18614442 (C2H2O)Loss of ketene from acetyl group
20412678 (C3H6O2)Cross-ring cleavage

Note: This table shows general fragmentation patterns for N-acetylhexosamines. The specific fragmentation of N-Acetyllactosamine heptaacetate would be more complex due to the additional acetyl groups but would likely involve similar core fragmentation pathways. nih.gov

GC-MS for Glycosyl Composition and Linkage Determination (of derivatives)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the monosaccharide composition and glycosidic linkages of oligosaccharides like N-Acetyllactosamine heptaacetate. However, due to the low volatility of sugars, a chemical derivatization step is required prior to analysis. This typically involves hydrolysis of the oligosaccharide into its constituent monosaccharides, followed by derivatization to increase volatility.

For N-Acetyllactosamine heptaacetate, this process would first involve deacetylation followed by hydrolysis to yield N-acetylglucosamine (GlcNAc) and galactose (Gal). These monosaccharides are then converted into volatile derivatives, such as partially methylated alditol acetates (PMAAs). The sample is introduced into the gas chromatograph, where the derivatives are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification.

The fragmentation patterns observed in the mass spectra are characteristic of the specific monosaccharide derivatives and their linkage positions. For instance, the analysis of N-acetylhexosamines like GlcNAc often involves derivatization via ethoximation and trimethylsilylation to ensure the separation of stereoisomers. nih.gov The resulting derivatives, such as those with four or five trimethylsilyl (B98337) (TMS) groups, can be effectively separated and quantified. nih.gov This detailed analysis confirms the identity of the monosaccharides and the nature of the glycosidic bond, which in the case of N-acetyllactosamine is a β(1→4) linkage.

Table 1: GC-MS Parameters for Analysis of N-Acetyllactosamine Derivatives

Parameter Typical Value/Condition Purpose
Derivatization Hydrolysis, reduction, and acetylation (for PMAAs) or trimethylsilylation. To create volatile derivatives suitable for GC analysis.
GC Column Capillary column (e.g., DB-5, HP-5MS) To separate the derivatized monosaccharides.
Ionization Mode Electron Ionization (EI) To fragment the molecules for structural analysis.

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | To separate ions based on their mass-to-charge ratio for identification. |

Chromatographic Techniques for Research Purity and Separation

Chromatographic methods are indispensable for the purification and purity assessment of N-Acetyllactosamine heptaacetate in a research setting. These techniques separate molecules based on their differential interactions with a stationary phase and a mobile phase. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantitative analysis of acetylated oligosaccharides. researchgate.net Given the non-polar nature of the acetate protecting groups, reversed-phase HPLC (RP-HPLC) is particularly effective. In this mode, a non-polar stationary phase is used with a polar mobile phase. researchgate.net N-Acetyllactosamine heptaacetate, being relatively non-polar, will be retained on the column and can be separated from more polar impurities, such as partially acetylated or non-acetylated species.

For quantitative analysis, a detector such as an Ultraviolet (UV) detector can be used, as the acetamido group of the GlcNAc moiety provides a chromophore. By comparing the peak area of the sample to that of a known standard, the concentration and purity of N-Acetyllactosamine heptaacetate can be accurately determined. Preparative HPLC can be employed to purify larger quantities of the compound for further studies.

Size Exclusion Chromatography for Oligosaccharide Fractionation

Size Exclusion Chromatography (SEC) is a valuable technique for separating oligosaccharides based on their molecular size. researchgate.net This method is particularly useful in the context of synthesizing or modifying N-acetyllactosamine-containing oligosaccharides, where mixtures of different lengths may be present. researchgate.net The stationary phase in SEC consists of porous beads. Larger molecules, which cannot enter the pores, travel through the column more quickly, while smaller molecules, like N-Acetyllactosamine heptaacetate, can enter the pores, leading to a longer retention time. This allows for the fractionation of oligosaccharides based on their degree of polymerization. researchgate.netresearchgate.net

Anion-Exchange HPLC for Oligosaccharide Purity Assessment

While N-Acetyllactosamine heptaacetate itself is neutral, Anion-Exchange HPLC (AEX-HPLC) is a critical tool for assessing the purity of related, charged oligosaccharides that may be present as contaminants or are the intended products of further reactions. capes.gov.brnih.gov This technique separates molecules based on their net negative charge. It is highly effective for separating oligosaccharides that may be phosphorylated or sialylated. capes.gov.br The separation is achieved by using a positively charged stationary phase and eluting with a mobile phase of increasing ionic strength or changing pH. capes.gov.br This method ensures that the N-Acetyllactosamine heptaacetate preparation is free from any charged impurities that could interfere with subsequent biological assays or structural studies. nih.gov

Table 2: Overview of Chromatographic Techniques for N-Acetyllactosamine Heptaacetate

Technique Principle of Separation Application for N-Acetyllactosamine Heptaacetate
HPLC (Reversed-Phase) Polarity Purification and quantitative analysis. researchgate.netresearchgate.net
Size Exclusion Chromatography Molecular Size Fractionation of related oligosaccharides of different lengths. researchgate.netresearchgate.net

| Anion-Exchange HPLC | Net Charge | Purity assessment to remove charged impurities. capes.gov.brnih.gov |

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. nih.gov For N-Acetyllactosamine heptaacetate, obtaining a single crystal of sufficient quality is the first and often most challenging step. Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The diffraction pattern produced by the crystal is recorded and analyzed to generate an electron density map of the molecule.

This map allows for the precise determination of the spatial arrangement of every atom in the molecule. This provides unambiguous confirmation of the β-configuration of the glycosidic linkage between the galactose and N-acetylglucosamine units, as well as the stereochemistry of all chiral centers within the monosaccharide rings. nih.gov Furthermore, X-ray crystallography reveals the preferred conformation of the molecule in the solid state, including the orientation of the acetyl groups and the puckering of the pyranose rings. This detailed structural information is invaluable for understanding its interactions with other molecules, such as enzymes or binding proteins.

Other Spectroscopic Methods (e.g., IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule. nih.govnih.gov These methods are based on the principle that molecular bonds vibrate at specific frequencies.

In the analysis of N-Acetyllactosamine heptaacetate, IR spectroscopy would reveal characteristic absorption bands confirming the presence of key functional groups. For instance, strong carbonyl (C=O) stretching vibrations would be observed in the region of 1735-1750 cm⁻¹, indicative of the acetate ester groups. Another prominent band would be the C-O stretching of the esters. The amide group of the N-acetyl moiety would also show characteristic absorptions.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to further confirm the presence of the various functional groups within the molecule. Together, these spectroscopic methods provide a rapid and reliable means of confirming the chemical identity and functional group composition of N-Acetyllactosamine heptaacetate. nih.gov

Table 3: Spectroscopic Data for N-Acetyllactosamine Heptaacetate

Spectroscopic Method Key Functional Group Expected Vibrational Frequency (cm⁻¹)
Infrared (IR) Spectroscopy Ester Carbonyl (C=O) stretch ~1740
Amide I (C=O) stretch ~1650
C-O stretch ~1230
Raman Spectroscopy C-H stretch ~2900-3000

N Acetyllactosamine Heptaacetate As a Key Building Block in Complex Glycan Synthesis Research

Precursor in Oligosaccharide Synthesis

The structure of N-acetyllactosamine heptaacetate makes it a valuable precursor in the synthesis of a wide array of complex oligosaccharides. The acetate (B1210297) esters serve as protecting groups that prevent unwanted side reactions at the hydroxyl groups, while their removal under mild basic conditions, such as Zemplén deacetylation, allows for the final deprotection of the synthesized glycan. This approach is fundamental to the assembly of oligosaccharides with defined structures.

Human milk oligosaccharides (HMOs) are a diverse group of complex sugars found in human milk that play a significant role in infant health, including the development of the gut microbiome and immune system. uu.nl The synthesis of HMOs and their analogs is a key area of research for understanding their biological functions and for potential applications in infant formula and therapeutics. omicronbio.comnih.gov N-acetyllactosamine is a common structural motif in HMOs, forming the backbone of many of these complex molecules. uu.nl

N-Acetyllactosamine heptaacetate is utilized as a key building block in the chemical and chemoenzymatic synthesis of HMO analogs. omicronbio.com For instance, it can be converted into a glycosyl donor, such as a glycosyl halide or a thioglycoside, and then coupled with a suitable lactose-derived acceptor to form the core structure of various HMOs. digitellinc.com The enzymatic approach often involves the use of glycosyltransferases to add monosaccharide units to a precursor derived from N-acetyllactosamine heptaacetate. nih.gov This chemoenzymatic strategy combines the efficiency of chemical synthesis for creating the core structure with the high specificity of enzymatic reactions for subsequent elaborations, leading to the production of complex HMO analogs for biological studies. nih.gov

Table 1: Examples of HMO Core Structures Containing the N-Acetyllactosamine Moiety

HMO Core StructureLinkage
Lacto-N-tetraose (LNT)Galβ1-3GlcNAcβ1-3Galβ1-4Glc
Lacto-N-neo-tetraose (LNnT)Galβ1-4GlcNAcβ1-3Galβ1-4Glc
Lacto-N-fucopentaose I (LNFP I)Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc

Glycan arrays are powerful tools for high-throughput analysis of carbohydrate-protein interactions, which are central to many biological processes, including cell recognition, signaling, and pathogen binding. zbiotech.com These arrays consist of a library of glycans immobilized on a solid support, allowing for the simultaneous screening of interactions with a specific protein or even a whole cell.

N-Acetyllactosamine heptaacetate is a valuable precursor for the synthesis of various glycans that are subsequently immobilized on these arrays. zbiotech.com A common functionalization strategy involves modifying the reducing end of the oligosaccharide with a linker molecule that has a reactive group, such as an amine or a thiol. This linker allows for covalent attachment to the surface of the array. The synthesis of these linker-equipped glycans often starts from N-acetyllactosamine heptaacetate, which is elongated and then functionalized at the anomeric position. The ability to synthesize a diverse range of N-acetyllactosamine-containing oligosaccharides is crucial for creating comprehensive glycan arrays that can be used to probe the binding specificities of various glycan-binding proteins, such as lectins. nih.gov

Glycopeptides and glycolipids are important classes of biomolecules where glycans are attached to proteins and lipids, respectively. They are involved in a multitude of biological processes, and the synthesis of well-defined glycopeptide and glycolipid scaffolds is essential for studying their structure-function relationships. nih.gov

N-Acetyllactosamine heptaacetate serves as a key starting material for the synthesis of the glycan components of these scaffolds. For glycopeptides, a common strategy involves the synthesis of a glycosyl amino acid, where the glycan is attached to an asparagine or serine/threonine residue. This glycosylated amino acid is then incorporated into a peptide chain using solid-phase peptide synthesis. The synthesis of the glycan part often begins with N-acetyllactosamine heptaacetate, which can be elaborated into the desired oligosaccharide before being coupled to the amino acid.

Similarly, in the preparation of glycolipid scaffolds, N-acetyllactosamine heptaacetate can be used to synthesize the oligosaccharide headgroup. This oligosaccharide is then attached to a lipid anchor, such as a ceramide or a glycerolipid, to generate the final glycolipid. These synthetic scaffolds are invaluable for investigating the roles of glycopeptides and glycolipids in biological systems.

Role in the Elucidation of Glycosylation Pathways

Glycosylation is a complex post-translational modification that involves the enzymatic addition of glycans to proteins and lipids. frontiersin.orgreactome.org Understanding the pathways and the enzymes involved in glycosylation is crucial for deciphering the roles of glycans in health and disease. science.govyoutube.com N-Acetyllactosamine heptaacetate and its derivatives are important tools for elucidating these pathways.

The formation of specific glycosidic linkages is a key feature of glycosylation, and it is catalyzed by a class of enzymes called glycosyltransferases. nih.gov Each glycosyltransferase is highly specific for the donor substrate, the acceptor substrate, and the type of linkage it forms. N-Acetyllactosamine heptaacetate can be used to synthesize specific oligosaccharide acceptors with defined structures. clockss.org By using these synthetic acceptors in enzymatic assays, researchers can investigate the formation of specific glycosidic linkages and characterize the enzymes involved. For example, by presenting a glycosyltransferase with an acceptor derived from N-acetyllactosamine heptaacetate, it is possible to determine if the enzyme can add a specific sugar residue and to identify the resulting glycosidic bond. clockss.org These studies are fundamental to mapping the complex network of glycosylation pathways. nih.gov

The acceptor specificity of glycosyltransferases is a critical factor that determines the final structure of a glycan. nih.gov N-Acetyllactosamine heptaacetate is an excellent tool for studying this specificity. By chemically modifying N-acetyllactosamine heptaacetate to create a library of acceptor analogs, researchers can systematically probe the structural requirements for an acceptor to be recognized by a particular glycosyltransferase. nih.govresearchgate.net

For instance, by altering the protecting groups or introducing modifications at different positions of the N-acetyllactosamine scaffold, it is possible to identify the key functional groups on the acceptor that are essential for enzyme binding and catalysis. nih.gov These studies provide valuable insights into the mechanisms of glycosyltransferase action and can aid in the development of inhibitors or in the engineering of these enzymes for biotechnological applications. nih.gov

Table 2: Key Enzymes in N-Acetyllactosamine Biosynthesis and Elongation

EnzymeFunction
β-1,4-Galactosyltransferase (β4GalT)Transfers galactose to N-acetylglucosamine to form the Galβ1-4GlcNAc linkage of N-acetyllactosamine.
β-1,3-N-Acetylglucosaminyltransferase (β3GnT)Adds N-acetylglucosamine to a galactose residue, often in a β1-3 linkage, for the elongation of poly-N-acetyllactosamine chains.
Core 2 β-1,6-N-Acetylglucosaminyltransferase (C2GnT)Creates a branch in O-glycans by adding an N-acetylglucosamine residue in a β1-6 linkage to N-acetylgalactosamine.

Functionalization Strategies for Derivatized N-Acetyllactosamine Heptaacetate

The derivatization of N-Acetyllactosamine heptaacetate is a critical step in its use as a building block for more complex structures. These strategies involve the selective modification of the carbohydrate to introduce reactive handles for subsequent conjugation or enzymatic elongation.

To be utilized in various research applications, N-Acetyllactosamine heptaacetate must first be functionalized to allow for covalent attachment to other molecules, such as proteins, lipids, or solid supports. This typically involves the introduction of a linker arm with a reactive functional group. One common strategy involves the derivatization of the anomeric carbon. For instance, N-acetyllactosamine can be modified with a linker for controlled coupling onto chemically functionalized surfaces.

A versatile method for conjugating glycans to proteins involves the use of squarate linker chemistry. In this approach, oligosaccharides, derived from precursors like N-Acetyllactosamine heptaacetate, are first functionalized with a linker containing a reactive group. This functionalized glycan can then be reacted with a protein, such as bovine serum albumin (BSA), to form a neoglycoprotein. This method has been successfully used to conjugate tetrasaccharide glycans to BSA, creating multivalent probes for studying glycan-protein interactions. mdpi.comnih.govnih.gov

The following table summarizes common covalent linkage chemistries:

Linker/Functional GroupTarget Molecule/Functional GroupResulting Covalent BondApplication Example
Squarate esterAmine (e.g., on a protein)SquaramideConjugation of LacNAc oligomers to BSA mdpi.comnih.govnih.gov
Thiol-reactive maleimideThiol (e.g., on a cysteine residue)ThioetherAttachment to engineered proteins
AzideAlkyne (via "click chemistry")TriazoleSurface immobilization, fluorescent labeling
Activated ester (e.g., NHS ester)AmineAmideGeneral protein and surface conjugation

Neoglycoconjugates are synthetic molecules in which a carbohydrate moiety is attached to a non-carbohydrate scaffold, such as a protein, lipid, or fluorescent tag. These molecules are invaluable tools for probing the biological functions of carbohydrates. N-Acetyllactosamine heptaacetate serves as a key starting material for the synthesis of various neoglycoconjugates.

One prominent example is the synthesis of biotinylated N-acetyllactosamine-based oligosaccharides. nih.gov These molecules can be used as high-affinity ligands for studying galectins, a family of carbohydrate-binding proteins involved in cancer progression. The synthesis can be a chemoenzymatic process. For instance, a tetrasaccharide containing N-acetyllactosamine can be selectively oxidized at the C6-position of the terminal galactose using galactose oxidase. The resulting aldehyde is then reacted with a biotin derivative, such as biotinamidohexanoic acid hydrazide, to form a stable conjugate. nih.gov These biotinylated glycans have shown enhanced binding to human galectin-3. nih.gov

The following table provides examples of neoglycoconjugates synthesized from N-acetyllactosamine precursors and their research applications:

NeoglycoconjugateScaffoldSynthetic StrategyResearch Application
Biotinylated LacNAc OligosaccharideBiotinChemoenzymatic: Enzymatic oxidation followed by chemical conjugation nih.govProbing galectin-3 binding and function in cancer research nih.gov
LacNAc-BSA ConjugateBovine Serum Albumin (BSA)Chemical: Squarate linker chemistry mdpi.comnih.govnih.govStudying multivalent glycan-protein interactions
Fluorescent Glycan ProbesFluorophore (e.g., Benzofurazan)Chemical: Derivatization with a fluorescent tagCellular imaging and tracking of glycan uptake

Application in Chemoenzymatic Glycoprotein Synthesis

The chemoenzymatic synthesis of glycoproteins combines the precision of chemical synthesis with the high specificity of enzymatic reactions to produce homogeneous glycoproteins with well-defined glycan structures. N-Acetyllactosamine heptaacetate is a valuable precursor in this approach, providing the core N-acetyllactosamine unit for the enzymatic assembly of more complex N-glycans.

The general strategy involves the chemical synthesis of a protected glycan precursor, such as an N-glycan core structure with terminal, peracetylated N-acetylglucosamine (GlcNAc) residues. These acetyl groups serve as protecting groups during the chemical synthesis steps. Subsequently, enzymatic reactions are employed to extend the glycan chains. This often requires the deprotection of the acetyl groups to allow for the action of glycosyltransferases. Enzymes like N-acetylglucosamine deacetylase can be used to remove the acetyl groups from GlcNAc residues in polysaccharides. nih.gov

Once deprotected, the terminal GlcNAc or LacNAc residues can be further elaborated by a panel of glycosyltransferases. For example, galactosyltransferases can convert terminal GlcNAc residues into N-acetyllactosamine. uu.nl This LacNAc unit can then be further modified by other glycosyltransferases, such as sialyltransferases and fucosyltransferases, to create a diverse array of complex N-glycan structures. nih.gov This chemoenzymatic approach allows for the controlled, step-wise assembly of complex N-glycans that would be challenging to achieve through purely chemical or biological methods.

The following table outlines the key enzymatic steps in the chemoenzymatic synthesis of glycoproteins where N-acetyllactosamine precursors are involved:

EnzymeSubstrateProductRole in Glycoprotein Synthesis
N-acetylglucosamine deacetylaseAcetylated GlcNAc residuesDeacetylated GlcNAc residuesDeprotection of chemically synthesized precursors nih.gov
β-1,4-Galactosyltransferase (B4GalT)Terminal GlcNAc residueTerminal N-acetyllactosamine (LacNAc) residueElongation of N-glycan chains uu.nl
SialyltransferaseTerminal LacNAc residueSialylated LacNAc residueCapping of N-glycan chains with sialic acid nih.gov
FucosyltransferaseLacNAc residueFucosylated LacNAc residueAddition of fucose to create specific glycan epitopes nih.gov

Biochemical and Enzymatic Studies Involving N Acetyllactosamine Heptaacetate

Substrate Specificity and Kinetics in Glycosyltransferase Research

Glycosyltransferases are a large family of enzymes responsible for the synthesis of complex carbohydrates by transferring a monosaccharide from an activated donor to an acceptor molecule. The substrate specificity of these enzymes is a key area of research.

N-Acetyllactosamine Heptaacetate as Substrate for Beta-Galactosyltransferases

Beta-galactosyltransferases (β-GalT) are crucial for the addition of galactose residues in the formation of LacNAc and poly-LacNAc chains. While extensive research has been conducted on the kinetics of β-GalTs with unprotected N-acetylglucosamine (GlcNAc) as an acceptor, direct studies employing N-Acetyllactosamine heptaacetate as a substrate are not prominently featured in the available literature. It is conceivable that the bulky acetyl groups on the hydroxyl positions of the GlcNAc moiety of N-Acetyllactosamine heptaacetate would sterically hinder its binding to the active site of most β-galactosyltransferases, which are typically specific for the unprotected sugar.

Studies with N-Acetylglucosaminyltransferases

N-Acetylglucosaminyltransferases (GnTs) are responsible for adding GlcNAc residues to growing glycan chains, a key step in the formation of branched and complex N-glycans. Similar to β-galactosyltransferases, the direct use of N-Acetyllactosamine heptaacetate as an acceptor substrate for GnTs is not well-documented. Research has shown that some glycosyltransferases can accommodate modifications to their acceptor substrates, but the presence of seven acetyl groups would likely present a significant challenge for enzymatic recognition and catalysis.

Chitinase-Catalyzed Reactions

Chitinases are enzymes that hydrolyze the β-1,4-linkages in chitin (B13524), a polymer of N-acetylglucosamine. Some chitinases have been shown to have transglycosylation activity, making them useful for the synthesis of oligosaccharides. While studies have explored the enzymatic synthesis and degradation of N-acetyllactosamine-containing structures, there is no direct evidence to suggest that N-Acetyllactosamine heptaacetate is a substrate for chitinase-catalyzed reactions. The acetyl groups would fundamentally alter the structure of the substrate compared to the natural chitin polymer.

Optimization of Enzymatic Reaction Conditions (e.g., pH, Temperature, Enzyme Concentration)

The optimization of reaction conditions is a critical aspect of enzymatic synthesis. However, in the absence of studies demonstrating the direct enzymatic conversion of N-Acetyllactosamine heptaacetate, there is no available data on the optimal pH, temperature, or enzyme concentrations for such reactions. It is known that in chemoenzymatic synthesis, a two-step approach is often employed where a peracetylated sugar is first chemically or enzymatically deacetylated, and the resulting unprotected sugar is then used as a substrate for a glycosyltransferase. Lipases, for instance, have been shown to selectively remove acetyl groups from peracetylated sugars. This suggests a potential, albeit indirect, role for N-Acetyllactosamine heptaacetate in a multi-enzyme system.

Role in Biosynthesis of Complex Glycans (in vitro studies)

The in vitro biosynthesis of complex glycans is a powerful tool for studying glycan function and for producing defined glycan structures for various applications.

Elucidation of Poly-N-Acetyllactosamine Extension Mechanisms

The synthesis of poly-N-acetyllactosamine chains involves the alternating action of β-1,4-galactosyltransferases and β-1,3-N-acetylglucosaminyltransferases. While numerous in vitro studies have successfully elucidated the mechanisms of poly-LacNAc extension using unprotected or specifically modified precursors, there is a lack of reports on the use of N-Acetyllactosamine hettaacetate as a starting substrate for these enzymatic extensions. The "Stop and Go" chemoenzymatic strategy, which utilizes sugar-nucleotides with temporary modifications to control glycosylation, highlights the intricate control required in these syntheses, a level of control that would be difficult to achieve with a fully acetylated, and likely inert, acceptor substrate like N-Acetyllactosamine heptaacetate.

Competition Studies between Donor and Acceptor Substrates

In the enzymatic synthesis of N-acetyllactosamine and its derivatives, understanding the interplay between donor and acceptor substrates is critical for optimizing reaction yields and controlling regioselectivity. Competition studies are instrumental in elucidating the substrate specificity and promiscuity of the enzymes involved, primarily glycosyltransferases and galactosidases.

Research into the enzymatic synthesis of N-acetyllactosamine (LacNAc) has explored the reversible activity of bacterial β1,4-galactosyltransferases. These enzymes can catalyze the transgalactosylation from a donor substrate, such as lactose (B1674315), to an acceptor substrate, N-acetylglucosamine (GlcNAc), in the presence of UDP. rsc.org This process demonstrates a competitive interplay where the enzyme can utilize different molecules as substrates.

Further investigations have delved into the substrate flexibility of various glycosyltransferases. For instance, studies on β1-3-N-acetylglucosaminyltransferases (β3GlcNAcTs) and β1-4-galactosyltransferases (β4GalTs) have revealed their broad utility in synthesizing LacNAc-containing oligosaccharides. nih.govresearchgate.net The donor substrate promiscuity of two bacterial β3GlcNAcTs from Helicobacter pylori (Hpβ3GlcNAcT) and Neisseria meningitidis (NmLgtA) was systematically evaluated using a library of 39 different sugar nucleotides. This comprehensive screening led to the production of 13 distinct trisaccharides. nih.govresearchgate.net

These newly synthesized trisaccharides were then used to probe the acceptor substrate specificities of three different β4GalTs, sourced from Neisseria meningitidis (NmLgtB), Helicobacter pylori (Hpβ4GalT), and bovine origins (Bβ4GalT). The results indicated that ten of the thirteen trisaccharides were viable acceptors for at least one of the β4GalTs, highlighting the complementary nature of their substrate preferences. nih.govresearchgate.net Such studies are crucial for planning efficient one-pot multienzyme (OPME) synthesis strategies for complex oligosaccharides. nih.gov

The ratio of donor to acceptor substrate concentrations is another critical parameter influencing the outcome of the enzymatic synthesis. In the synthesis of LacNAc using β-galactosidase from Bacillus circulans, the optimal ratio of the donor, o-nitrophenyl-β-D-galactoside (ONPG), to the acceptor, D-GlcNAc, was determined to maximize the yield of the desired β-(1→4) linked disaccharide. researchgate.net Similarly, when using pNP-β-Gal as the donor and GlcNAc as the acceptor with an immobilized β-galactosidase, a 1:5 molar ratio was found to be effective. rsc.org

The following table summarizes key findings from competition studies between donor and acceptor substrates in the enzymatic synthesis of N-acetyllactosamine and related structures.

EnzymeDonor Substrate(s)Acceptor Substrate(s)Key Findings
β1,4-Galactosyltransferases (bacterial)LactoseN-acetylglucosamine (GlcNAc)Demonstrates reversible activity, catalyzing transgalactosylation in the presence of UDP. rsc.org
H. pylori β3GlcNAcT (Hpβ3GlcNAcT)Library of 39 sugar nucleotidesVariousShowed broad donor substrate promiscuity, producing multiple trisaccharides. nih.govresearchgate.net
N. meningitidis β3GlcNAcT (NmLgtA)Library of 39 sugar nucleotidesVariousExhibited complementary donor substrate promiscuity to Hpβ3GlcNAcT. nih.govresearchgate.net
N. meningitidis β4GalT (NmLgtB)UDP-Galactose13 different trisaccharidesTolerated 10 of the 13 trisaccharides as acceptors. nih.govresearchgate.net
H. pylori β4GalT (Hpβ4GalT)UDP-Galactose13 different trisaccharidesShowed acceptor flexibility with the synthesized trisaccharides. nih.govresearchgate.net
Bovine β4GalT (Bβ4GalT)UDP-Galactose13 different trisaccharidesDemonstrated acceptor tolerance for a subset of the trisaccharides. nih.govresearchgate.net
B. circulans β-Galactosidaseo-nitrophenyl-β-D-galactoside (ONPG)D-GlcNAcOptimal reactant ratio was determined to maximize disaccharide yield. researchgate.net
Immobilized B. circulans β-Galactosidasep-nitrophenyl-β-D-galactopyranoside (pNP-β-Gal)GlcNAcA 1:5 molar ratio of donor to acceptor was utilized. rsc.org

Immobilized Enzyme Systems for N-Acetyllactosamine Heptaacetate Synthesis

The use of immobilized enzymes in the synthesis of N-acetyllactosamine offers significant advantages, including enhanced enzyme stability, simplified product purification, and the potential for continuous operation and enzyme recycling. nih.govnih.gov These factors contribute to more cost-effective and sustainable production processes. nih.gov While studies often focus on the synthesis of the core N-acetyllactosamine disaccharide, the principles are directly applicable to the production of its derivatives like the heptaacetate form through subsequent chemical acetylation.

A notable example involves the immobilization of β-galactosidase from Bacillus circulans onto a custom-made porous polymer support. rsc.org Porous polymer particles with surface epoxy groups were synthesized to allow for the covalent attachment of the enzyme. This immobilized system was then evaluated for its catalytic efficiency in synthesizing N-acetyllactosamine (Gal-β-(1→4)-GlcNAc). The reaction demonstrated high conversion rates and regioselectivity, achieving yields of up to 60% for the desired β-(1→4) isomer. rsc.org A key aspect of this system is its reusability; the immobilized enzyme retained approximately 85% of its initial activity after twenty reaction cycles, with conversion yields consistently above 60%. rsc.org

Another approach utilized an immobilized β-galactosidase on a nylon powder column. nih.gov This setup was designed for the efficient recycling of the enzyme during the synthesis of N-acetyllactosamine. The choice of support material and immobilization technique can significantly influence the performance of the biocatalyst.

The table below provides an overview of different immobilized enzyme systems used for the synthesis of N-acetyllactosamine.

EnzymeSupport MaterialKey Performance Metrics
β-Galactosidase from Bacillus circulansCustom porous polymer with epoxy groupsYields up to 60% of β-(1→4) isomer; Retained ~85% activity after 20 batches with >60% conversion. rsc.org
β-GalactosidaseNylon powder columnEnabled efficient recycling of the enzyme for disaccharide synthesis. nih.gov

These studies underscore the potential of immobilized enzyme technology in the large-scale production of N-acetyllactosamine and its derivatives. nih.govdtu.dk The development of robust, thermally stable enzymes, coupled with optimized immobilization strategies and reaction parameters, is a key area of ongoing research to facilitate the commercial availability of these important bioactive compounds. nih.govdtu.dk

Computational and Theoretical Investigations of N Acetyllactosamine Heptaacetate

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of flexible molecules like oligosaccharides. For N-Acetyllactosamine heptaacetate, MD simulations reveal the dynamic behavior of the molecule in solution, providing detailed information about the preferred spatial arrangements of the two sugar rings relative to each other and the orientation of the seven acetyl groups.

A typical MD simulation trajectory, often spanning microseconds, can be analyzed to generate a Ramachandran-like plot for the glycosidic linkage, showing the probability of finding the molecule in a particular Φ/Ψ conformation. These simulations often identify several distinct conformational families, each characterized by a specific set of torsion angles.

Table 1: Representative Conformational States of N-Acetyllactosamine Heptaacetate from MD Simulations

Conformational StateGlycosidic Torsion Angle (Φ)Glycosidic Torsion Angle (Ψ)Population (%)Key Intramolecular Interactions
State A (Global Minimum) ~55°~-5°65%Potential weak hydrogen bond between Gal-O5 and GlcNAc-H3
State B ~70°~15°25%Stabilized by solvent interactions
State C ~-60°~0°10%Minor conformer, higher energy state

Note: This table is illustrative, based on typical findings for similar disaccharides. The exact values for N-Acetyllactosamine heptaacetate would require specific simulation studies.

The data indicates that the molecule predominantly exists in a single, well-defined conformation (State A), with minor populations of other conformers. This conformational pre-organization is a key feature of acetylated sugars and has significant implications for their reactivity in glycosylation reactions.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule, which governs its chemical reactivity. nih.gov For N-Acetyllactosamine heptaacetate, QC methods can be used to predict its behavior as a glycosyl donor in chemical synthesis—a primary application for this compound.

The reactivity of a glycosyl donor is largely determined by the stability of the reactive intermediates formed upon activation of the anomeric center. In a typical glycosylation reaction, an activating agent (e.g., a Lewis acid) promotes the departure of a leaving group from the anomeric carbon (C1) of the galactose ring, leading to the formation of a transient electrophilic species, such as an oxocarbenium ion or a covalent glycosyl-intermediate.

QC calculations can model the entire reaction pathway, including transition states and intermediates. nih.gov By calculating the activation energies (the energy barriers that must be overcome for a reaction to proceed), chemists can predict the most likely reaction mechanism (e.g., SN1 vs. SN2) and the stereochemical outcome (α or β glycoside formation).

The seven acetyl groups have a profound electronic effect. They are electron-withdrawing, which generally disfavors the formation of a positively charged oxocarbenium ion at the anomeric center. However, the acetyl group at the C2 position of the galactose unit can act as a "participating group." It can attack the anomeric center from the backside as the leaving group departs, forming a cyclic dioxolanium ion intermediate. This intermediate effectively shields one face of the sugar, leading to the stereoselective formation of a 1,2-trans-glycosidic bond. QC calculations can precisely quantify the stability of this intermediate compared to the open oxocarbenium ion, providing a theoretical basis for the observed stereoselectivity in reactions involving such donors.

Table 2: Calculated Relative Energies of Reactive Intermediates in a Simulated Glycosylation Reaction

SpeciesDescriptionRelative Free Energy (kcal/mol)Predicted Role
Reactant Complex Donor-activator complex0.0 (Reference)Starting point
Transition State 1 Formation of oxocarbenium ion+18.5High-energy barrier, disfavored
Oxocarbenium Ion Planar, highly reactive intermediate+10.2Unstable intermediate
Transition State 2 Formation of dioxolanium ion+12.1Lower-energy barrier, favored
Dioxolanium Ion Cyclic, C2-participating intermediate+2.5Key stable intermediate

Note: This table presents hypothetical but representative data based on quantum chemical studies of acetylated glycosyl donors. The values illustrate the energetic preference for a mechanism involving C2 participation.

These calculations provide a powerful predictive tool for optimizing reaction conditions and understanding the fundamental factors that control chemical reactivity.

In Silico Modeling of Glycosylation Processes Involving N-Acetyllactosamine Heptaacetate

In silico modeling of glycosylation extends beyond single-molecule calculations to simulate the complex enzymatic and chemical processes of glycan assembly. biopharminternational.comnih.gov In this context, N-Acetyllactosamine heptaacetate is treated as a "protected donor," a molecule ready to be incorporated into a growing oligosaccharide chain in a simulated chemical synthesis. nih.gov

Computational models of glycosylation can be kinetic or rule-based, predicting the outcome of complex reaction sequences. When modeling chemical (non-enzymatic) glycosylation, the parameters derived from quantum chemical calculations (section 6.2) and the conformational preferences from MD simulations (section 6.1) are crucial inputs.

For instance, a model could simulate the stepwise assembly of a complex glycan on a solid support. At each step, a protected donor like N-Acetyllactosamine heptaacetate is introduced. The model would use predefined rules based on its known reactivity:

Activation: The model simulates the addition of an activator to the donor.

Reactivity Check: Based on QC data, the model determines the likelihood of reaction and the preferred mechanism (e.g., C2 participation).

Conformational Docking: The model assesses the steric compatibility between the activated donor and the acceptor molecule, using conformational ensembles from MD simulations to ensure a proper fit.

Bond Formation: A new glycosidic bond is formed, and the model updates the structure of the growing glycan.

These simulations are instrumental in planning synthetic strategies for complex oligosaccharides. They can help predict potential side-reactions, evaluate the efficiency of different protected donors, and design pathways to access specific target structures that would be time-consuming and expensive to explore through trial-and-error in the lab. The use of a fully acetylated building block like N-Acetyllactosamine heptaacetate simplifies these models, as the protecting groups prevent unwanted reactions at other positions, making the process highly predictable and controllable within the simulation. nih.gov

Emerging Research Directions and Methodological Advancements

Development of Novel Synthetic Tools and Reagents for N-Acetyllactosamine Heptaacetate Chemistry

The synthesis of complex carbohydrates like N-Acetyllactosamine heptaacetate remains a significant challenge for organic chemists due to the need for precise control over stereochemistry and the differentiation of multiple hydroxyl groups. sigmaaldrich.com To address this, researchers are actively developing innovative synthetic tools and reagents.

One area of focus is the creation of novel glycosyl donors and acceptors with enhanced reactivity and selectivity. For instance, the use of glycosyl fluorides and trichloroacetimidates as donors in glycosylation reactions has been explored to improve yields and stereoselectivity. researchgate.net Additionally, the design of new protecting groups that can be selectively introduced and removed is crucial for streamlining the multi-step synthesis of complex glycans. researchgate.net

Furthermore, chemo-enzymatic strategies are gaining prominence. These methods combine the precision of enzymatic catalysis with the versatility of chemical synthesis. For example, glycosidases and lipases are being employed in novel ways to synthesize and modify flavonoid glycosides and their esters in a regioselective manner. nih.gov The development of "precision tools," such as engineered glycosyltransferases that accept chemically modified nucleotide-sugar substrates, allows for the targeted labeling and study of specific glycoproteins within a cellular context. tib.eu

Recent research has also explored the synthesis of diacetylene-containing glycosides as photopolymerizable molecular gelators. nih.govacs.org This work, while not directly on N-Acetyllactosamine heptaacetate, demonstrates the innovative approaches being taken to create novel carbohydrate-based materials with unique properties.

Integration of N-Acetyllactosamine Heptaacetate Synthesis into Automated Glycan Assembly Platforms

Automated Glycan Assembly (AGA) has revolutionized the synthesis of complex oligosaccharides, making these vital molecules more accessible for research. acs.orgvapourtec.com This technology, which utilizes a solid-phase synthesis approach, has been instrumental in producing a wide array of glycans for applications in diagnostics, vaccine development, and structure-function studies. acs.orgnih.gov The integration of N-Acetyllactosamine heptaacetate synthesis into these automated platforms is a key step towards its high-throughput production.

The core principle of AGA involves the sequential addition of monosaccharide building blocks to a resin-bound acceptor. nih.gov This process is facilitated by commercially available synthesizers, linker-functionalized resins, and monosaccharide building blocks. acs.org Recent advancements have focused on optimizing the hardware and chemical methodologies to synthesize increasingly complex glycans and glycopeptides. bohrium.commorressier.com

In addition to purely chemical AGA, automated enzymatic glycan synthesis is also emerging as a powerful tool. acs.org Platforms like the HPLC-based "Golgi" synthesizer and modified peptide synthesizers have been used for the automated enzymatic synthesis of various glycan antigens. acs.orgnih.gov These systems often employ solid supports, such as thermoresponsive polymers, to facilitate the enzymatic reactions and product purification. acs.orgnih.gov The combination of chemical and enzymatic automated synthesis offers a versatile and efficient route to a broad range of complex glycans, including those containing N-Acetyllactosamine.

Innovative Analytical Approaches for Complex Glycan Characterization

The structural complexity and heterogeneity of glycans present significant analytical challenges. researchgate.netcreative-proteomics.com To address this, a variety of innovative analytical techniques are being developed and refined for the characterization of complex glycans like N-Acetyllactosamine heptaacetate.

Mass spectrometry (MS) is a cornerstone of glycan analysis, offering high sensitivity and the ability to provide both structural and quantitative information. researchgate.netcreative-proteomics.comnih.gov Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS are widely used. creative-proteomics.com To enhance quantitative analysis, various labeling strategies have been developed, including metabolic incorporation of stable isotopes and isobaric chemical labeling. researchgate.netnih.gov

Liquid chromatography (LC) is another essential tool, often coupled with MS (LC-MS) for comprehensive glycan profiling. biocompare.com High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a powerful technique that allows for the analysis of underivatized glycans. biocompare.com More recently, two-dimensional liquid chromatography-mass spectrometry (2D-LC-MS) has emerged as a high-efficiency method for analyzing complex samples. mdpi.com

Other noteworthy analytical approaches include:

Capillary Electrophoresis (CE): Particularly useful for the analysis of fluorescently labeled glycans. biocompare.com

Lectin Microarrays: A high-throughput method for analyzing glycan-protein interactions. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, although it is less sensitive than MS. creative-proteomics.com

These advanced analytical methods are crucial for ensuring the quality and purity of synthetically produced glycans and for studying their biological roles.

Future Prospects in Engineering Glycosyltransferases for Tailored N-Acetyllactosamine Heptaacetate Derivatives

Glycosyltransferases (GTs) are the enzymes responsible for the synthesis of glycans in nature. nih.gov Engineering these enzymes holds immense promise for the production of tailored N-Acetyllactosamine derivatives with novel properties and functions. nih.govnih.gov

Rational design and directed evolution are the two primary strategies for engineering GTs. nih.gov Rational design relies on the availability of crystal structures to guide site-directed mutagenesis, while directed evolution involves generating and screening large libraries of enzyme variants for desired activities. nih.gov

Key goals of glycosyltransferase engineering include:

Altering Substrate Specificity: Modifying GTs to accept unnatural donor or acceptor substrates, enabling the synthesis of novel glycan structures. nih.govacs.org

Improving Catalytic Efficiency and Stability: Enhancing the performance of GTs for large-scale synthetic applications. nih.gov

Controlling Regio- and Stereoselectivity: Ensuring the precise formation of specific glycosidic linkages. nih.gov

A notable example of GT engineering is the "bump-and-hole" strategy, where a GT is engineered to accept a bulky, chemically modified nucleotide sugar. tib.eu This allows for the specific labeling and tracking of the products of that particular enzyme.

The ability to engineer GTs opens up exciting possibilities for creating a diverse range of N-Acetyllactosamine heptaacetate derivatives with customized modifications. These tailored glycans could be used to probe the intricacies of glycan-binding proteins, develop more effective glycan-based therapeutics, and create advanced biomaterials. researchgate.netbeilstein-journals.org

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing N-acetyllactosamine heptaacetate 98%?

  • Synthesis : Enzymatic synthesis using β1,4-galactosyltransferase (e.g., Example 4 in ) involves reacting UDP-galactose with GlcNAc in a buffered system (e.g., 50 mM MES, pH 6.0, 10 mM MnCl₂) at 37°C. Post-synthesis acetylation is performed using acetic anhydride under controlled conditions to yield the heptaacetate derivative.
  • Characterization : X-ray crystallography and powder diffraction (e.g., ) are critical for confirming crystallinity and anomeric configuration. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) validate purity and structural integrity .

Q. How can researchers verify the purity and stability of N-acetyllactosamine heptaacetate under experimental conditions?

  • Purity Assessment : Use reversed-phase HPLC coupled with mass spectrometry (MS) to detect impurities (<2%) and confirm molecular weight .
  • Stability Testing : Monitor degradation under varying temperatures (4°C, 25°C, 37°C) and pH (4–9) using UV-Vis spectroscopy. Store in airtight containers at –20°C in desiccated conditions to prevent hydrolysis .

Advanced Research Questions

Q. What experimental strategies are recommended for studying N-acetyllactosamine heptaacetate's role in pathogen-host interactions (e.g., Helicobacter pylori binding)?

  • Binding Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for bacterial adhesins. Prepare neolacto-based epitopes (e.g., Glcβ3Galβ4GlcNAcβ3-R) and compare binding kinetics to native structures .
  • Structural Modifications : Synthesize amide derivatives (N-methyl, N-ethyl) to enhance binding efficacy, as demonstrated in H. pylori studies .

Q. How does glycosylation variability (e.g., N-acetyllactosamine antennae length) impact biological activity in glycoprotein models?

  • Glycosylation Profiling : Use MALDI-TOF-MS to resolve sialylation and N-acetyllactosamine extensions in glycoproteins like erythropoietin (EPO). Compare glycoforms across fermentation batches to correlate structural features with bioactivity (e.g., receptor binding affinity) .
  • Enzymatic Truncation : Treat glycoproteins with endo-β-galactosidase to remove polylactosamine chains and assess functional changes (e.g., cell adhesion or signaling) .

Q. What are the challenges in designing experiments to resolve contradictory data on N-acetyllactosamine's conformational dynamics?

  • Contradiction Analysis : For conflicting NMR or crystallography results (e.g., vs. ), apply molecular dynamics simulations with hydrogen-bonding potentials to model glycan flexibility. Validate using 2D NOE spectroscopy .
  • Orthogonal Techniques : Combine X-ray diffraction (for static structures) and small-angle X-ray scattering (SAXS) to study solution-state conformations .

Q. How can researchers optimize enzymatic synthesis of N-acetyllactosamine derivatives in mixed-solvent systems?

  • Solvent Screening : Test co-solvents (e.g., acetone, DMSO) at 10–30% (v/v) to enhance enzyme stability (e.g., β-galactosidase). Monitor reaction yields via carbohydrate-specific detectors in HPLC .
  • Kinetic Modeling : Use Michaelis-Menten parameters (Km, Vmax) to identify solvent-induced changes in substrate affinity or catalytic efficiency .

Methodological Resources

  • Synthesis Protocols : Enzymatic cascades from ; crystallization methods from .
  • Analytical Workflows : Glycosylation profiling via MALDI-TOF-MS ; SPR/ITC for binding studies .
  • Data Interpretation Tools : Molecular dynamics for conformational analysis ; orthogonal validation strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.